4-HYDROXY-2-MERCAPTO-7,8-DIHYDRO-5H-PYRIDO[4,3-D]PYRIMIDINE-6-CARBOXYLIC +
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Overview
Description
4-HYDROXY-2-MERCAPTO-7,8-DIHYDRO-5H-PYRIDO[4,3-D]PYRIMIDINE-6-CARBOXYLIC is a heterocyclic compound that belongs to the pyridopyrimidine family This compound is characterized by its bicyclic structure, which includes a pyridine ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXY-2-MERCAPTO-7,8-DIHYDRO-5H-PYRIDO[4,3-D]PYRIMIDINE-6-CARBOXYLIC typically involves the reaction of pyrimidine derivatives with thiourea in the presence of a suitable solvent such as ethanol . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials. Another common method involves the cyclization of 2-aminopyridine derivatives with carbon disulfide and a base, followed by oxidation to introduce the hydroxyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-HYDROXY-2-MERCAPTO-7,8-DIHYDRO-5H-PYRIDO[4,3-D]PYRIMIDINE-6-CARBOXYLIC undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a dihydropyridopyrimidine derivative.
Substitution: The hydroxyl and mercapto groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydropyridopyrimidine derivatives.
Substitution: Alkylated or acylated pyridopyrimidine derivatives.
Scientific Research Applications
4-HYDROXY-2-MERCAPTO-7,8-DIHYDRO-5H-PYRIDO[4,3-D]PYRIMIDINE-6-CARBOXYLIC has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-HYDROXY-2-MERCAPTO-7,8-DIHYDRO-5H-PYRIDO[4,3-D]PYRIMIDINE-6-CARBOXYLIC involves its interaction with molecular targets such as enzymes. For instance, its inhibition of dihydrofolate reductase (DHFR) occurs through competitive binding to the active site of the enzyme, preventing the conversion of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis . This inhibition leads to the disruption of cell proliferation and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid: Similar structure but with a methyl group instead of a mercapto group.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities but different ring structure.
Uniqueness
4-HYDROXY-2-MERCAPTO-7,8-DIHYDRO-5H-PYRIDO[4,3-D]PYRIMIDINE-6-CARBOXYLIC is unique due to the presence of both hydroxyl and mercapto groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit DHFR and other enzymes makes it a valuable compound for research in medicinal chemistry and drug development .
Properties
CAS No. |
1708178-91-9 |
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Molecular Formula |
C12H17N3O3S |
Molecular Weight |
283.3 |
Purity |
91 |
Origin of Product |
United States |
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